
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H21Cl2N3O3 and its molecular weight is 506.38. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Ultrasonic Synthesis and Biological Properties : New quinolinyl chalcones, containing a pyrazole group similar to the compound of interest, have been synthesized using ultrasonic methods. These compounds show promising anti-microbial properties, indicating a potential for pharmaceutical applications (Prasath et al., 2015).
Synthesis and Antimicrobial Activity : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared. Their antimicrobial activity was confirmed, suggesting their usefulness as antimicrobial agents (Ansari & Khan, 2017).
Biological Applications
Antimicrobial and Antifungal Properties : Certain compounds synthesized from similar quinoline derivatives have demonstrated potent antimicrobial and antifungal activities, which could be beneficial in the development of new antimicrobial drugs (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Potential : Some quinazolinone derivatives, related to the compound , have been screened for anti-inflammatory and analgesic activities, showing potential for use in pain management and inflammation treatment (Farag et al., 2012).
Cancer Cell Growth Inhibition : Certain indenopyrazoles, structurally related to the specified compound, have shown promising antiproliferative activity toward human cancer cells, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Chemical Properties and Applications
Antioxidant Properties in Lubricating Grease : Synthesized quinolinone derivatives, related to the target compound, have been evaluated as antioxidants in lubricating greases. This indicates potential industrial applications in enhancing the longevity and efficiency of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Spectroscopic Analysis : Detailed spectroscopic analysis of similar compounds provides insights into their molecular structure and potential chemical interactions, which is crucial for developing applications in various fields, such as material science and pharmaceuticals (Şahin et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide, and the second intermediate is 6-chloro-4-phenylquinolin-2(1H)-one. These intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-methoxyaniline", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "ethyl acetate", "sodium hydroxide", "4-chlorobenzaldehyde", "ethyl acetoacetate", "cyclohexanone", "sodium ethoxide", "benzene", "acetic acid", "sodium acetate", "6-chloro-4-phenylquinolin-2(1H)-one" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide", "a. React 2-methoxyaniline with acetic anhydride and phosphorus pentoxide to form N-(2-methoxyphenyl)acetamide", "b. React N-(2-methoxyphenyl)acetamide with thionyl chloride to form 2-chloro-N-(2-methoxyphenyl)acetamide", "c. React 2-chloro-N-(2-methoxyphenyl)acetamide with ethyl acetate and sodium hydroxide to form 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide", "Step 2: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one", "a. React 4-chlorobenzaldehyde with ethyl acetoacetate and cyclohexanone in the presence of sodium ethoxide to form 6-chloro-4-phenylquinolin-2(1H)-one", "Step 3: Coupling of intermediates", "a. React 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of benzene, acetic acid, and sodium acetate to form '6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one'" ] } | |
CAS RN |
394225-87-7 |
Product Name |
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Molecular Formula |
C27H21Cl2N3O3 |
Molecular Weight |
506.38 |
IUPAC Name |
6-chloro-3-[2-(2-chloroacetyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H21Cl2N3O3/c1-35-23-10-6-5-9-18(23)22-14-21(31-32(22)24(33)15-28)26-25(16-7-3-2-4-8-16)19-13-17(29)11-12-20(19)30-27(26)34/h2-13,22H,14-15H2,1H3,(H,30,34) |
InChI Key |
KNGCGLOXRYGCKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCl)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
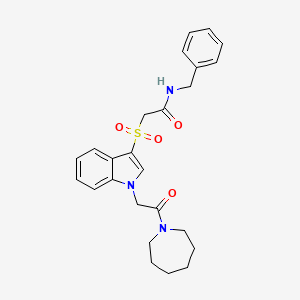
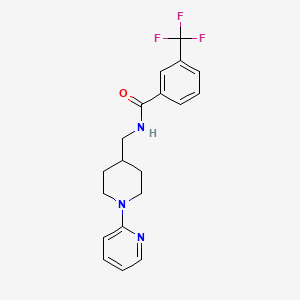


![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)

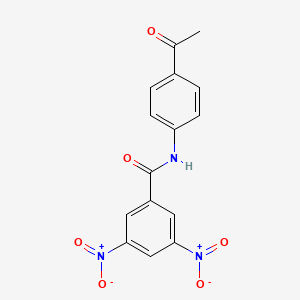
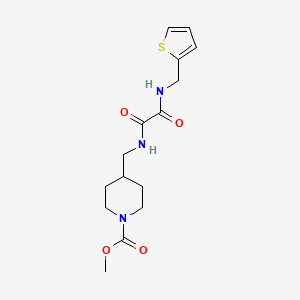
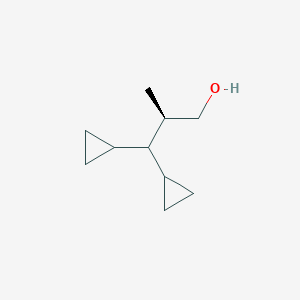
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
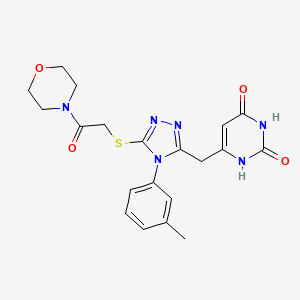
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)